molecular formula C12H13N3O2 B14457534 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene CAS No. 73758-21-1

1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene

Cat. No.: B14457534
CAS No.: 73758-21-1
M. Wt: 231.25 g/mol
InChI Key: GHOAYIQDKAEILV-LOWSQBDPSA-N
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Description

1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments. The compound this compound is known for its vibrant color and has applications in both scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene typically involves the diazotization of p-nitroaniline followed by coupling with 2,3-dimethyl-1,3-butadiene. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:

    p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethyl-1,3-butadiene to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for spectrophotometric analysis.

    Biology: Employed in the study of enzyme kinetics and as a probe for studying biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized as a dye in textile and printing industries, and as a colorant in plastics and coatings.

Mechanism of Action

The mechanism of action of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:

    Enzymatic Reduction: Reduction by enzymes such as azoreductases.

    Binding to Proteins: Interaction with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenylazo)-2-naphthol: Another azo compound with similar applications in dyes and pigments.

    Azo Violet: Used as a pH indicator and dye.

    p-Nitrophenylacetic Acid: Used in various chemical reactions and as a reagent.

Uniqueness

1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity allows for diverse scientific research applications.

Properties

CAS No.

73758-21-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

[(1E)-2,3-dimethylbuta-1,3-dienyl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C12H13N3O2/c1-9(2)10(3)8-13-14-11-4-6-12(7-5-11)15(16)17/h4-8H,1H2,2-3H3/b10-8+,14-13?

InChI Key

GHOAYIQDKAEILV-LOWSQBDPSA-N

Isomeric SMILES

CC(=C)/C(=C/N=NC1=CC=C(C=C1)[N+](=O)[O-])/C

Canonical SMILES

CC(=C)C(=CN=NC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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